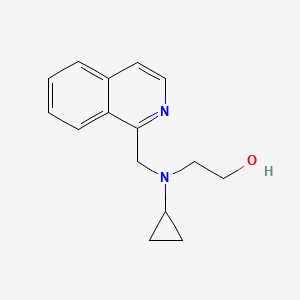
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol
Overview
Description
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol, also known as CPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIQ belongs to the class of isoquinoline derivatives that have been shown to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. In addition, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has also been shown to exhibit anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of inflammatory and viral diseases.
Mechanism of Action
The mechanism of action of 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol involves the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and survival. 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial for the progression of the cell cycle and the survival of cancer cells. 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and the inhibition of cell migration and invasion. 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has also been found to modulate the expression of various genes that are involved in the regulation of cell growth and survival. In addition, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has been shown to exhibit anti-inflammatory and anti-viral properties by inhibiting the production of pro-inflammatory cytokines and the replication of certain viruses.
Advantages and Limitations for Lab Experiments
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol has several advantages for lab experiments, including its potent anti-cancer activity, its ability to induce cell cycle arrest and apoptosis, and its anti-inflammatory and anti-viral properties. However, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications in various fields of scientific research. In the field of cancer research, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol could be further studied for its potential use in combination with other anti-cancer agents to enhance their efficacy and reduce their toxicity. In addition, 2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol could be explored for its potential use in the treatment of inflammatory and viral diseases, such as rheumatoid arthritis and hepatitis C.
properties
IUPAC Name |
2-[cyclopropyl(isoquinolin-1-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-10-9-17(13-5-6-13)11-15-14-4-2-1-3-12(14)7-8-16-15/h1-4,7-8,13,18H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUWSGOUHARPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214350 | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropyl-isoquinolin-1-ylmethyl-amino)-ethanol | |
CAS RN |
1353962-53-4 | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-[cyclopropyl(1-isoquinolinylmethyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901214350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




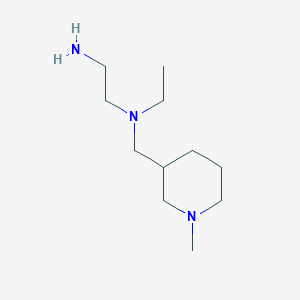
![2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3233987.png)
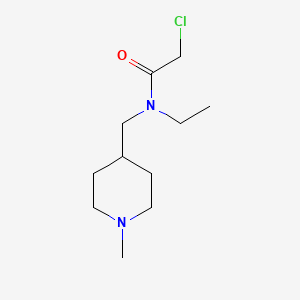
![3-[(2-Chloro-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3234001.png)
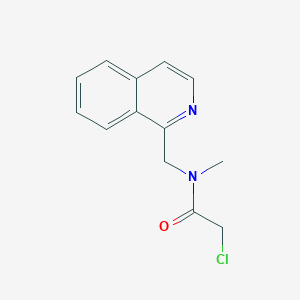
![[(1-Acetyl-piperidin-4-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B3234023.png)
![[Cyclopropyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3234041.png)
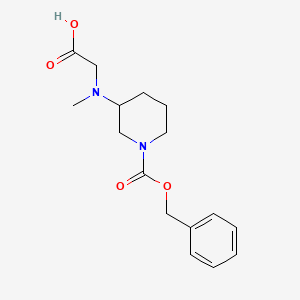
![[(2-Bromo-pyridin-4-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B3234049.png)
![4-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B3234050.png)
![2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B3234065.png)
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B3234079.png)
![2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3234087.png)